methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
CAS No.: 303995-97-3
Cat. No.: VC6075099
Molecular Formula: C14H12F3N3O4
Molecular Weight: 343.262
* For research use only. Not for human or veterinary use.
![methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate - 303995-97-3](/images/structure/VC6075099.png)
Specification
CAS No. | 303995-97-3 |
---|---|
Molecular Formula | C14H12F3N3O4 |
Molecular Weight | 343.262 |
IUPAC Name | methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylate |
Standard InChI | InChI=1S/C14H12F3N3O4/c1-23-11(21)7-10-12(13(22)24-2)18-19-20(10)9-5-3-4-8(6-9)14(15,16)17/h3-6H,7H2,1-2H3 |
Standard InChI Key | IRRFBYHQQIBZIJ-UHFFFAOYSA-N |
SMILES | COC(=O)CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)OC |
Introduction
Chemical and Physical Properties
Molecular Architecture and Structural Features
The compound’s structure comprises a 1,2,3-triazole ring substituted at the 1-position with a 3-(trifluoromethyl)phenyl group and at the 4- and 5-positions with a methyl carboxylate and a methoxy-oxoethyl chain, respectively. The trifluoromethyl group () is a strong electron-withdrawing moiety known to enhance metabolic stability and bioavailability in drug candidates . The methoxy-oxoethyl side chain () contributes to the compound’s polarity, influencing its solubility and intermolecular interactions.
Property | Value/Description |
---|---|
Molecular Formula | |
Molecular Weight | 343.26 g/mol |
Melting Point | 46–48°C |
Hazard Classification | Irritant (Xi) |
Key Functional Groups | Triazole, trifluoromethylphenyl, carboxylate |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate likely follows click chemistry principles, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. For analogous triazole derivatives, researchers have employed copper-catalyzed reactions to regioselectively form 1,4-disubstituted triazoles . A proposed synthetic route involves:
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Preparation of the azide precursor: 3-(Trifluoromethyl)phenyl azide generated via diazotization of the corresponding aniline derivative.
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Alkyne component synthesis: Propargyl alcohol derivatives functionalized with methoxy-oxoethyl and methyl carboxylate groups.
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Cycloaddition reaction: Copper(I)-catalyzed reaction between the azide and alkyne to yield the triazole core.
Spectroscopic Characterization
Structural confirmation relies on techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The -NMR spectrum would exhibit characteristic signals for the trifluoromethyl group (singlet near δ 7.5–8.0 ppm for aromatic protons), methoxy groups (singlets at δ 3.7–3.9 ppm), and the triazole ring protons (δ 7.0–7.2 ppm) . Fourier-transform infrared (FTIR) spectroscopy would confirm ester carbonyl stretches () and triazole ring vibrations () .
Comparative Analysis with Related Compounds
Trifluoromethoxy vs. Trifluoromethyl Substituents
A closely related analog, methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylate (CAS: 303995-98-4), differs only in the substitution pattern on the phenyl ring ( vs. ) . This structural variation impacts electronic properties: the trifluoromethoxy group is less electron-withdrawing than the trifluoromethyl group, altering reactivity and binding affinities in biological assays.
Table 2: Comparison of Trifluoromethyl and Trifluoromethoxy Derivatives
Property | Trifluoromethyl Derivative | Trifluoromethoxy Derivative |
---|---|---|
Molecular Formula | ||
Molecular Weight | 343.26 g/mol | 359.26 g/mol |
Key Substituent | ||
Electronic Effect | Strong electron-withdrawing | Moderate electron-withdrawing |
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